molecular formula C16H17N3O2 B5717324 N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide

N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5717324
M. Wt: 283.32 g/mol
InChI Key: GJROSCPSEFTWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, commonly known as PBIT, is a chemical compound that has gained significant attention in the scientific community. It is a pyridinecarboximidamide derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

PBIT's mechanism of action involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to interact with the catalytic cysteine residue of protein tyrosine phosphatases, leading to inhibition of their activity. PBIT has also been shown to inhibit histone deacetylases by binding to their active site and preventing the removal of acetyl groups from histones.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

PBIT has several advantages for use in lab experiments, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells. However, one limitation of PBIT is its potential toxicity, which requires careful attention to the concentration used in experiments.

Future Directions

There are several future directions for research on PBIT. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. PBIT's ability to inhibit histone deacetylases may also have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of PBIT in various fields of scientific research.

Synthesis Methods

PBIT can be synthesized through various methods, including the reaction of 2-aminopyridine with 2-bromo-1-phenylbutane in the presence of a base, or by reacting 2-aminopyridine with 2-phenylbutanoyl chloride in the presence of a base. The synthesis of PBIT requires careful attention to the reaction conditions, such as temperature and pH, to ensure high yield and purity.

Scientific Research Applications

PBIT has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and histone deacetylases, which play crucial roles in various cellular processes. PBIT has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-13(12-8-4-3-5-9-12)16(20)21-19-15(17)14-10-6-7-11-18-14/h3-11,13H,2H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJROSCPSEFTWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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